molecular formula C18H17NO5S2 B2950262 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-methylbenzenecarboxylate CAS No. 331461-13-3

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-methylbenzenecarboxylate

Cat. No.: B2950262
CAS No.: 331461-13-3
M. Wt: 391.46
InChI Key: MENCEONAPQKVBE-UHFFFAOYSA-N
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Description

A comprehensive review of the scientific literature was conducted to determine the specific research applications and mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-methylbenzenecarboxylate. No published studies or data detailing its biological activity, pharmacological pathway, or specific utility in experimental models were identified. The presence of functional groups such as the dithiolane ring and nitrophenyl moiety may suggest potential areas of interest for researchers in fields like organic synthesis or materials science, who are investigating novel compounds with unique electronic or steric properties. Researchers are encouraged to consult specialized databases and primary scientific literature for any emerging findings on this chemical entity. This product is strictly for research purposes.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-11-3-5-12(6-4-11)17(20)24-16-14(19(21)22)9-13(10-15(16)23-2)18-25-7-8-26-18/h3-6,9-10,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENCEONAPQKVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C3SCCS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-methylbenzenecarboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H17_{17}N O5_5S2_2
  • Molecular Weight : 391.46 g/mol
  • CAS Number : 331461-13-3

The compound features a dithiolan ring, methoxy group, and nitro group, contributing to its unique chemical reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Starting Materials : The synthesis may start with precursors like 4-chlorobenzenesulfonyl chloride and 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol.
  • Reaction Conditions : The reactions are usually conducted in the presence of bases (e.g., triethylamine) and solvents (e.g., dichloromethane) under controlled temperature and pressure to optimize yield and purity .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance:

  • Mechanism : The dithiolan moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Case Study : A study demonstrated that derivatives of dithiolan compounds showed promising results against various bacterial strains, suggesting that this compound could exhibit similar activity .

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can inhibit tumor cell proliferation through apoptosis induction.
  • Mechanism of Action : It is hypothesized that the nitro group may play a crucial role in the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .

The biological activity is attributed to the interaction of the compound with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular metabolism.
  • Protein Interaction : The dithiolan ring can interact with proteins or nucleic acids, altering their function and leading to cell death or growth inhibition .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
MechanismEnzyme inhibition; protein interaction

Comparison with Similar Compounds

Key Observations:

Dithiolane Ring Utility : The 1,3-dithiolane moiety is recurrent in analogs (e.g., ), serving as a protective group for aldehydes or enabling participation in cycloaddition reactions.

Methoxy groups (OCH₃) in the target compound may improve solubility in polar solvents relative to nonpolar methyl or ethyl esters (e.g., ).

Crystallographic Behavior : The imidazole derivative exhibits π-π stacking (3.43–3.49 Å) and C–H···O interactions, suggesting the target compound may form similar crystal lattices if nitro and toluoyl groups permit.

Physicochemical and Analytical Data

  • Spectroscopic Data : While direct data for the target compound is unavailable, analogs like the pyrrole ester show characteristic ¹³C NMR signals for dithiolane carbons (~100–140 ppm) and ester carbonyls (~165–170 ppm). The nitro group in the target compound would likely produce a distinct ¹³C signal near 150 ppm.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-methylbenzenecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis involves multi-step organic reactions, including esterification and functional group protection. A critical step is the introduction of the 1,3-dithiolane group, which can be achieved via ethanedithiol-mediated protection of a formyl intermediate (as demonstrated in porphyrin synthesis ). For esterification, refluxing with methanol and catalytic sulfuric acid (similar to methyl-4-nitrobenzoate synthesis ) is recommended. Optimization parameters include:

  • Temperature: Maintain 60–80°C for dithiolane formation to avoid side reactions.
  • Catalyst: Use BF₃·Et₂O for efficient dithiolane ring closure .
  • Purification: Employ silica gel chromatography with ethyl acetate/petroleum ether (1:2) for separation .

Q. Q2. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Resolve the nitro and dithiolane moieties’ spatial arrangement. Use SHELX software for refinement, leveraging its robustness in small-molecule crystallography .
  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR for methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). The dithiolane group’s protons appear as a multiplet near δ 3.2–3.5 ppm .
  • Mass Spectrometry: Confirm molecular weight (exact mass: ~435 g/mol) via HRMS-ESI, noting the nitro group’s fragmentation pattern .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations using the Colle-Salvetti correlation-energy functional can:

Map Electron Density: Identify electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient).

Reactivity Analysis: Calculate Fukui indices to predict sites for nucleophilic attack (e.g., dithiolane sulfur atoms).

Solvent Effects: Incorporate a polarizable continuum model (PCM) for aqueous/organic solvent interactions.

Example Workflow:

  • Geometry optimization at B3LYP/6-311+G(d,p).
  • Electron density analysis using Multiwfn.
  • Validate with experimental UV-Vis spectra (λmax ~300–350 nm) .

Q. Q4. What metabolic pathways or biological interactions are hypothesized for this compound, and how can in vitro assays validate them?

Methodological Answer: The compound’s dithiolane and nitro groups suggest potential interactions with:

  • ABCA1 Transporter: As seen in structurally related dithiolane derivatives inducing ABCA1 expression .
  • Insulin Signaling: Test glucose uptake in 3T3-L1 adipocytes via Glut4 translocation assays .

Validation Protocol:

Cell Culture: Use HEK293 cells transfected with ABCA1 reporters.

LC-MS/MS Quantification: Monitor compound stability in cell lysates using SPE (Solid-Phase Extraction) with Oasis HLB cartridges .

Statistical Analysis: Apply inferential statistics (ANOVA) to assess dose-response relationships .

Q. Q5. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Protection-Deprotection Efficiency: Inconsistent dithiolane ring stability under acidic conditions .
  • Analytical Variability: NMR solvent (CDCl₃ vs. DMSO-d₆) shifts aromatic proton signals.

Resolution Strategy:

Reproducibility Tests: Replicate synthesis using strictly anhydrous conditions .

Cross-Validation: Compare XRD data with computational crystal packing predictions .

Meta-Analysis: Aggregate published datasets (e.g., reaction yields) to identify outlier methodologies .

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